3-Fluoromandelic acid
Overview
Description
Synthesis Analysis
The synthesis of fluorinated compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 4-amino-3-fluorophenylboronic acid involves a lithium-bromine exchange reaction, followed by the addition of trimethyl borate and acidic hydrolysis, yielding a product with a pendant amine group for further functionalization . Similarly, the preparation of various 3-amino-2-fluoro carboxylic acid derivatives is described, utilizing reactions with (diethylamino)sulfur trifluoride (DAST) and subsequent incorporation into more complex structures like cyclic β-peptides . Additionally, the synthesis of (S)-(+)-3′-Fluoroabscisic acid, an analogue of abscisic acid, demonstrates the use of fluorination to resist metabolic cyclization, a technique that could be relevant for the stability of 3-fluoromandelic acid .
Molecular Structure Analysis
The molecular structure of fluorinated compounds is crucial for their biological activity and interaction with other molecules. The X-ray crystal structure of 4-amino-3-fluorophenylboronic acid reveals a low pKa value, which is significant for its interaction with biological systems . The stereochemistry of the synthesized β-amino acid derivatives is also discussed, providing valuable information on the molecular configuration of these fluorinated compounds .
Chemical Reactions Analysis
The papers describe various chemical reactions involving fluorinated compounds. For example, the synthesis of 3-fluoroaspartic acid involves the reaction of dibenzyl difluoromaleate with dibenzylamine, followed by reduction and hydrogenolysis steps . Another study details the conversion of 3-fluoro-2-hydroxynitriles to 3-fluoropyruvic acids, demonstrating the versatility of these intermediates . These reactions highlight the reactivity of fluorinated compounds and their potential transformations, which could be applicable to 3-fluoromandelic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are influenced by the presence of the fluorine atom. The papers discuss the characterization of these compounds using various spectroscopic methods, including IR, Raman, and NMR spectroscopy, as well as mass spectrometry and elemental analysis . The interaction of 5-fluoroorotic acid with transition metals is also studied, revealing different coordination modes and the influence of fluorine on metal-ligand interactions . These analyses provide a foundation for understanding the properties of 3-fluoromandelic acid.
Scientific Research Applications
Crystal Structures and Thermochemical Properties
3-Fluoromandelic acid has been extensively studied for its crystal structures and thermochemical properties. Larsen and Marthi (1997) analyzed the crystal structures of optically active monofluoro-substituted mandelic acids, including 3-fluoromandelic acid, to understand their melting enthalpies and hydrogen-bonding schemes. This research contributes to a better understanding of the structural differences in α-hydroxycarboxylic acids and their relation to racemic counterparts (Larsen & Marthi, 1997).
Enzymatic Resolution in Organic Media
The enzymatic resolution of 3-fluoromandelic acid using lipase PS "Amano" SD enzyme supported on Celite has been documented by Mendiola et al. (2012). This study highlights the improved activity and stability of lipase PS in organic media, enabling the robust resolution scale-up of 3-fluoromandelic acid. This methodology has broader applications for producing optically pure (R)-mandelic acids (Mendiola et al., 2012).
Use in Diastereomeric Phases Analysis
Valente and Moore (2000) studied the resolution of isomeric 2'-, 3'-, and 4'-fluoromandelic acids with pseudoephedrine, leading to the identification of seven diastereomeric phases. This research contributes to understanding the solubility and crystal structure types of these phases, which is significant for the resolution of fluoromandelic acid diastereomers (Valente & Moore, 2000).
Fluorescent Recognition and Catalyst Screening
Li et al. (2005) explored the enantioselective fluorescent recognition of a soluble "supported" chiral acid, demonstrating that fluorescent sensors can determine the enantiomeric excesses of various 3-fluoromandelic acid samples. This method provides a new approach to chiral catalyst screening, utilizing the unique solubility properties of 3-fluoromandelic acid for easy isolation from reaction mixtures (Li et al., 2005).
Fluorometric Analysis in Biological Studies
Fluorescent amino acids, including those derived from 3-fluoromandelic acid, are increasingly used as versatile building blocks in chemical biology. Cheng et al. (2020) reviewed recent advances in the design and synthesis of fluorescent amino acids for tracking protein–protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).
Safety And Hazards
3-Fluoromandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It’s advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(3-fluorophenyl)-2-hydroxyacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUJOYMRHWMPOM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoromandelic acid | |
CAS RN |
395-05-1 | |
Record name | 395-05-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73991 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-fluorophenyl)-2-hydroxyacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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